molecular formula C13H18N2O3 B6781548 N-cyclohex-3-en-1-yl-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide

N-cyclohex-3-en-1-yl-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide

Cat. No.: B6781548
M. Wt: 250.29 g/mol
InChI Key: QPYOQFUABRNOMS-UHFFFAOYSA-N
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Description

N-cyclohex-3-en-1-yl-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, an oxazole ring, and an acetamide group

Properties

IUPAC Name

N-cyclohex-3-en-1-yl-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10-7-12(18-15-10)8-17-9-13(16)14-11-5-3-2-4-6-11/h2-3,7,11H,4-6,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYOQFUABRNOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)COCC(=O)NC2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohex-3-en-1-yl-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methoxy group: This step involves the reaction of the oxazole derivative with a suitable methoxy-containing reagent.

    Formation of the acetamide group: This is typically done by reacting the intermediate with an acylating agent under controlled conditions.

    Cyclohexene ring formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-cyclohex-3-en-1-yl-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohex-3-en-1-yl-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohex-3-en-1-yl-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohex-3-en-1-yl-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide is unique due to its combination of a cyclohexene ring, an oxazole ring, and an acetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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